Caerin-1.19 belongs to a broader class of compounds known as antimicrobial peptides (AMPs). AMPs are characterized by their ability to disrupt microbial membranes, which makes them valuable in developing new therapeutic agents against antibiotic-resistant bacteria and viruses.
The synthesis of Caerin-1.19 can be achieved through both natural extraction and synthetic methods. The natural extraction involves isolating the peptide from frog skin secretions, while synthetic methods may include solid-phase peptide synthesis, which allows for precise control over the amino acid sequence.
In laboratory settings, techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to purify and confirm the identity of Caerin-1.19. The peptide's synthesis typically requires careful optimization of conditions to ensure proper folding and activity.
Caerin-1.19 consists of a sequence of amino acids that form a unique three-dimensional structure crucial for its biological activity. The specific sequence contributes to its amphipathic nature, allowing it to interact with lipid membranes effectively.
The molecular formula and mass of Caerin-1.19 can be determined through mass spectrometry, providing insights into its structural characteristics. The peptide exhibits a typical length for antimicrobial peptides, which is essential for its membrane-disrupting capabilities.
Caerin-1.19 participates in various chemical interactions primarily related to its antimicrobial activity. It interacts with bacterial membranes, leading to membrane disruption and cell lysis.
The mechanism involves the peptide inserting itself into lipid bilayers, forming pores that compromise membrane integrity. This process is influenced by factors such as peptide concentration, membrane composition, and environmental conditions.
The mechanism of action for Caerin-1.19 involves several steps:
Studies have shown that Caerin-1.19 exhibits activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as some viruses .
Caerin-1.19 is typically characterized by its solubility in aqueous solutions and stability under physiological conditions. Its amphipathic nature contributes to its ability to interact with lipid membranes.
The peptide is sensitive to changes in pH and temperature, which can affect its structural integrity and biological activity. Analytical techniques such as circular dichroism spectroscopy are often used to study its conformational properties.
Caerin-1.19 has significant potential applications in various fields:
Research continues into optimizing the properties of Caerin-1.19 for therapeutic use while minimizing potential toxicity .
Caerin-1.19 is a 25-residue antimicrobial peptide (AMP) isolated from the skin secretions of Litoria gracilenta (Dainty Green Tree Frog) with the primary sequence GLFKVLGSVAKHLLPHVAPIIAEKL-NH₂. Its bioactivity is governed by key sequence features:
Table 1: Sequence Comparison of Caerin-1.19 with Homologs
Peptide | Amino Acid Sequence | Key Variation vs. Caerin-1.19 |
---|---|---|
Caerin-1.17 | GLFSVLGSVAKHLLPHVAPIIAEKL-NH₂ | F4 → S4 |
Caerin-1.19 | GLFKVLGSVAKHLLPHVAPIIAEKL-NH₂ | F4 → K4 (Defining feature) |
Caerin-1.18 | GLFSVLGSVAKHLLPHVVPVIAEKL-NH₂ | VAP → VVP at 16-18 |
Caerin-1.19 adopts a helix-hinge-helix topology in membrane-mimetic environments:
Table 2: Structural Metrics of Caerin-1.19 Domains
Domain | Residues | Length | Helicity (%) | Function |
---|---|---|---|---|
N-Terminal Helix | 1-14 | 14 | 85 | Membrane surface attachment |
Central Hinge | 15-17 | 3 | 0 | Structural flexibility |
C-Terminal Helix | 18-25 | 8 | 70 | Transmembrane insertion |
The peptide’s amphipathic architecture drives its mechanism of action:
Proline at position 15 (P15) is a critical conformational modulator:
Table 3: Impact of Proline Mutations on Caerin-1.19
Variant | Helicity (%) | Hinge Angle (°) | MIC S. aureus (µg/mL) | Hemolytic HC₅₀ (µg/mL) |
---|---|---|---|---|
Wild-Type | 85 | 40 | 4 | >200 |
P15A | 92 | 5 | 16 | 65 |
P15G | 80 | 55 | 8 | 110 |
Rational sequence modifications optimize Caerin-1.19’s properties:
Table 4: Engineered Variants of Caerin-1.19
Modification | Position | Effect on Bioactivity | Protease Stability |
---|---|---|---|
K24R | C-Terminal charge | MIC vs. P. aeruginosa: 32 → 8 µg/mL | Unchanged |
All-hydrocarbon staple | S7-A10 | Serum t₁/₂: 0.5 → 24 hrs | 12-fold increase |
D-V18 | Hydrophobic core | Biofilm reduction: 78% | 2-fold increase |
N-terminal PEGylation | K1 conjugation | Plasma t₁/₂: 0.5 → 6 hrs | 20-fold increase |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: